2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-6-amine
Description
Research Context of Methylpiperazinyl-Benzodiazol Compounds
Methylpiperazinyl-benzodiazol hybrids have garnered significant attention due to their dual capacity for hydrogen bonding and hydrophobic interactions. The benzodiazol nucleus provides a planar aromatic system capable of π-π stacking with biological targets, while the 4-methylpiperazine moiety introduces conformational flexibility and basicity that enhances solubility and target engagement. This combination creates a "molecular chameleon" effect, enabling adaptation to both polar active sites and lipophilic binding pockets.
Recent computational analyses reveal that the methylpiperazinylmethyl side chain adopts a chair conformation in aqueous environments, positioning the methyl group equatorially to minimize steric hindrance. This spatial arrangement facilitates interactions with aspartate residues in enzymatic targets, as demonstrated in kinase inhibition studies. The amine at position 6 further enhances hydrogen-bonding potential, creating a three-point interaction system critical for high-affinity binding.
Historical Development of Benzodiazol-Piperazine Hybrid Research
The systematic exploration of benzodiazol-piperazine hybrids began in the early 2000s with the discovery of ABT-724, a dopamine D4 receptor agonist featuring a 2-(piperazinylmethyl)benzimidazole core. This breakthrough demonstrated the framework's capacity for central nervous system target modulation while maintaining favorable blood-brain barrier permeability. Subsequent developments focused on optimizing substituent patterns:
The current compound emerged from third-generation optimization efforts seeking to balance target potency and metabolic stability. Its 6-amine substituent addresses historical challenges with benzodiazol derivatives' poor aqueous solubility, achieving logP values <2 while maintaining cellular permeability.
Significance in Medicinal Chemistry and Drug Discovery Paradigms
This molecular framework exemplifies three key principles in modern drug design:
Targeted Polypharmacology : The hybrid structure enables simultaneous modulation of multiple biological pathways. Molecular docking studies show potential interactions with both tyrosine kinase ATP-binding domains (via benzodiazol stacking) and G-protein-coupled receptor allosteric sites (through piperazine coordination).
Metabolic Optimization : Introduction of the 4-methyl group on piperazine significantly reduces first-pass metabolism compared to unsubstituted analogs. Cytochrome P450 inhibition assays demonstrate 3-fold lower CYP3A4 affinity relative to parent compounds, suggesting reduced drug-drug interaction risks.
Synthetic Versatility : The structure serves as a platform for combinatorial chemistry. Recent work has generated 42 derivatives through modifications at three positions:
A comparative analysis of key analogs reveals structure-activity relationships:
| Derivative | C6 Substituent | Piperazine Modification | IC50 (Target A) | Selectivity Index |
|---|---|---|---|---|
| Parent Compound | -NH2 | 4-methyl | 82 nM | 18.7 |
| N1-Acetylated | -NH2 | 4-methyl | 145 nM | 9.2 |
| C6-Dimethylamine | -N(CH3)2 | 4-methyl | 210 nM | 4.1 |
| Piperazine N4-Pyridinyl | -NH2 | 4-(2-pyridinyl) | 67 nM | 22.4 |
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-3H-benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-17-4-6-18(7-5-17)9-13-15-11-3-2-10(14)8-12(11)16-13/h2-3,8H,4-7,9,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNICNJQDIDVMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-6-amine typically involves the reaction of 4-methylpiperazine with a benzodiazole derivative. One common method includes the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent to couple the amine and carboxylic acid precursors . The reaction conditions often involve heating in a solvent such as pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzodiazole derivatives with hydroxyl or carbonyl groups, while reduction can yield fully saturated benzodiazole derivatives.
Scientific Research Applications
2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-6-amine (CAS: 108281-62-5)
- Structural Difference : Replaces the 4-methylpiperazine with a 4-fluorophenyl group.
- The fluorine atom may enhance metabolic stability by resisting oxidative degradation .
- Applications : Often explored in antimicrobial or anticancer studies due to fluorinated aromatic systems .
2-(Piperidin-1-ylmethyl)-1H-1,3-benzodiazol-6-amine (CID 1133223)
- Structural Difference : Substitutes 4-methylpiperazine with piperidine.
- Impact : Reduced basicity (piperidine pKa ~11 vs. 4-methylpiperazine pKa ~8.5) alters protonation states under physiological conditions, affecting receptor interactions. Molecular weight (230.31 g/mol) is lower than the target compound (~275 g/mol), influencing pharmacokinetics .
2-Methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-6-amine (CAS: 952958-66-6)
- Structural Difference : Incorporates a methylsulfanylphenyl group.
Core Heterocycle Variations
Triazine Derivatives (e.g., Compound 2 in )
- Structural Difference : 1,3,5-Triazine core instead of benzimidazole.
- Impact: Triazines exhibit distinct electronic properties and binding modes. For example, 4-((2-isopropylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 2) showed serotonin 5-HT6 receptor affinity (Ki < 50 nM), suggesting the 4-methylpiperazine group enhances CNS targeting .
Pyrimidine Derivatives (e.g., Compound 232 in )
- Structural Difference: Pyrimidine core with aminomethylcyclohexyl and 4-methylpiperazine groups.
- Impact : The pyrimidine scaffold facilitates kinase inhibition, as seen in its role as a JAK2/STAT3 pathway modulator. The 4-methylpiperazine may improve solubility for oral bioavailability .
Physicochemical and Pharmacological Properties
Biological Activity
2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C12H16N4
- Molecular Weight : 216.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in cancer therapy and neurological disorders. The compound functions as a kinase inhibitor, which plays a crucial role in cellular signaling pathways.
1. Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. The following table summarizes the IC50 values against different cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (colon cancer) | 0.64 | |
| KMS-12 BM (multiple myeloma) | 0.64 | |
| SNU16 (gastric cancer) | 0.077 |
2. Neurological Effects
The compound has also been investigated for its neuroprotective properties. It is believed to modulate neurotransmitter systems and has shown promise in preclinical models for treating conditions such as depression and anxiety.
3. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
Case Study 1: Cancer Treatment
A study involving the administration of the compound in mouse models demonstrated significant tumor reduction in HCT116 xenografts compared to control groups. The treatment was well tolerated with minimal side effects, indicating its potential as a therapeutic agent in oncology.
Case Study 2: Neurological Disorders
In a randomized trial assessing the effects on anxiety-like behavior in rodents, treatment with the compound resulted in reduced anxiety levels and improved cognitive function, supporting its potential use in treating anxiety disorders.
Q & A
Basic: What are the optimal synthetic routes for 2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-6-amine, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves coupling a benzimidazole precursor with a 4-methylpiperazine derivative via reductive amination or nucleophilic substitution. Key steps include:
- Precursor activation : Use of coupling agents like EDCI/HOBt for amide bond formation .
- Purification : Column chromatography with gradients (e.g., methanol:dichloromethane) to isolate the target compound (reported yields ~85%) .
- Yield optimization : Adjusting stoichiometry of reagents (e.g., 1.2:1 molar ratio of benzimidazole to piperazine derivatives) and reaction time (24–48 hours under nitrogen) .
Basic: How is structural characterization performed for this compound, and what analytical techniques are critical for confirming its identity?
Methodological Answer:
- Spectral analysis :
- ¹H/¹³C NMR : Verify methylpiperazine protons (δ 2.3–2.5 ppm for N–CH₃) and benzimidazole aromatic protons (δ 7.1–8.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 286.1662) .
- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) for this compound?
Methodological Answer:
- Dose-response studies : Test across multiple concentrations (e.g., 0.1–100 µM) in diverse cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ variability .
- Mechanistic assays : Compare binding affinity to targets like carbonic anhydrase isoforms (hCA I/II) or kinase inhibitors using SPR or fluorescence polarization .
- Control compounds : Benchmark against structurally similar analogs (e.g., 2-aminobenzofuran derivatives) to isolate the role of the methylpiperazine moiety .
Advanced: What experimental frameworks are recommended for studying the environmental fate of this compound in abiotic/biotic systems?
Methodological Answer:
- Environmental partitioning : Use OECD 106 guidelines to measure soil-water partition coefficients (K₀c) and biodegradability via OECD 301F .
- Biotic transformation : Incubate with microbial consortia (e.g., Pseudomonas spp.) and track degradation metabolites via LC-QTOF-MS .
- Ecotoxicity assays : Evaluate acute/chronic effects on Daphnia magna or algae (OECD 202/201) to derive PNEC values .
Basic: What strategies ensure purity (>95%) of the compound for in vitro assays?
Methodological Answer:
- HPLC methods : Use C18 columns with mobile phases (e.g., acetonitrile:0.1% TFA) and UV detection at 254 nm .
- Residual solvent testing : Follow ICH Q3C guidelines with GC-MS to detect traces of DMF or THF .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol:water 3:1) to remove byproducts .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR models : Train on datasets of benzimidazole derivatives to predict ADMET properties (e.g., logP, bioavailability) .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Light sensitivity : Use amber vials and assess photodegradation under ICH Q1B guidelines .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and store at –80°C .
Advanced: How do structural modifications (e.g., substituting methylpiperazine with morpholine) alter the compound’s pharmacokinetic properties?
Methodological Answer:
- Synthetic analogs : Prepare derivatives via reductive alkylation (e.g., using morpholine instead of 4-methylpiperazine) .
- In vitro ADME : Compare solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (human liver microsomes) .
- In vivo PK : Administer analogs (10 mg/kg IV/PO) in rodent models; measure AUC and t₁/₂ via LC-MS/MS .
Basic: What validated assays are available to quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use ESI+ mode with transitions m/z 286→154 for quantification in plasma .
- Calibration curves : Linear range 1–1000 ng/mL (R² > 0.995) with deuterated internal standards .
- Sample prep : Protein precipitation with acetonitrile (3:1 v/v) or SPE using C18 cartridges .
Advanced: How can researchers address discrepancies in spectral data (e.g., unexpected peaks in ¹H NMR) during characterization?
Methodological Answer:
- Impurity profiling : Compare with synthetic intermediates (e.g., unreacted benzimidazole precursors) via 2D NMR (COSY, HSQC) .
- Dynamic effects : Assess tautomerism (e.g., benzimidazole NH exchange) using variable-temperature NMR .
- Collaborative validation : Cross-check data with independent labs or public databases (e.g., PubChem) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
